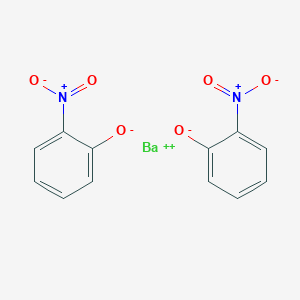
Barium o-Nitrophenolate
Descripción general
Descripción
Barium o-Nitrophenolate is a useful research compound. Its molecular formula is C12H8BaN2O6 and its molecular weight is 413.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality Barium o-Nitrophenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium o-Nitrophenolate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Structural and Coordination Chemistry
The compound Barium o-Nitrophenolate finds significant application in structural chemistry. A study by Vesta et al. (2008) highlighted the formation of a one-dimensional polymeric chain by Barium o-Nitrophenolate, where barium ions are coordinated by nitrophenolate ligands and water molecules. This compound exhibits interesting behavior when exposed to air, shedding light on its structural properties and potential applications in material science (Vesta, Uthrakumar, Jerome Das, & Varghese, 2008).
2. Electrochemical Sensing
Barium o-Nitrophenolate has been explored for its potential in electrochemical sensing. Vinoth et al. (2019) demonstrated the use of Barium stannate-graphitic carbon nitride nanocomposite, synthesized using ultrasonic power, for the electrochemical detection of 4-nitrophenol. The study emphasized its superior sensing behavior, making it a promising candidate for sensor applications (Vinoth, Sampathkumar, Giribabu, & Pandikumar, 2019).
3. Metal-Organic Frameworks and Sensing
A metal-organic framework based on Barium o-Nitrophenolate was studied by Wang et al. (2016) for its unique solvent-dependent sensitivities, particularly in detecting metal ions and nitroaromatic compounds. This research highlights its potential in environmental monitoring and substance detection (Wang, Liu, Huang, Wang, Xiao, Zhang, Dai, & Sun, 2016).
4. Material Science and Optics
In the field of material science, particularly focusing on optical materials, Barium o-Nitrophenolate has been identified as a key compound. Kannan and Balasubramanian (2016) investigated its application in second-harmonic generation, a crucial aspect of nonlinear optics, revealing its promising characteristics as a nonlinear optical material (Kannan & Balasubramanian, 2016).
Propiedades
IUPAC Name |
barium(2+);2-nitrophenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSQXMJXLLDRMH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BaN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium o-Nitrophenolate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

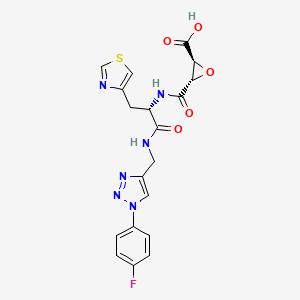
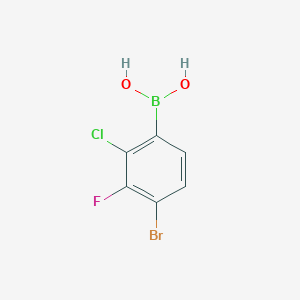
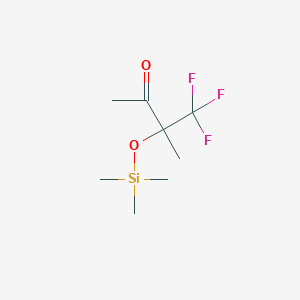
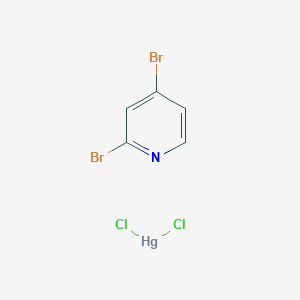
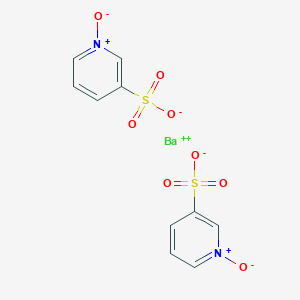
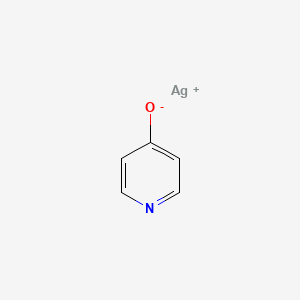
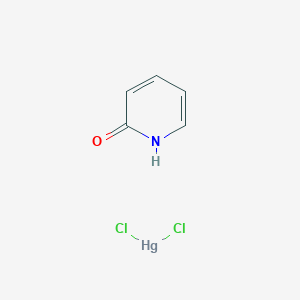
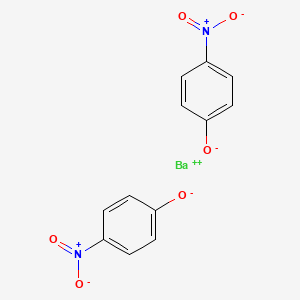
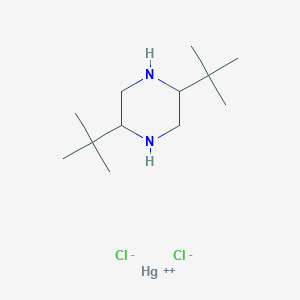
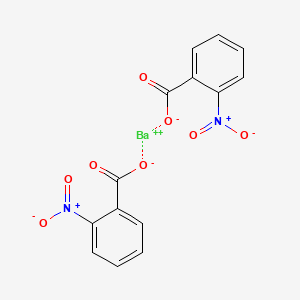
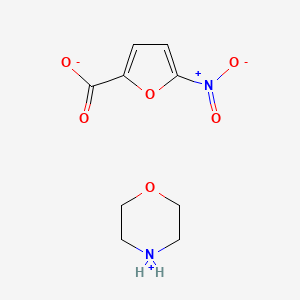
![2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B8118056.png)
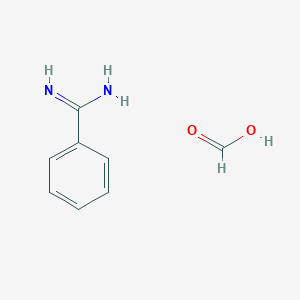
![2-[2-(2-bromobenzoyl)hydrazinyl]-N-tert-butyl-2-oxoacetamide;propan-2-ol](/img/structure/B8118064.png)